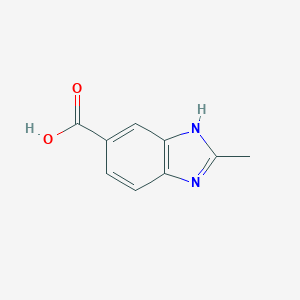

2-methyl-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWABCBKGMLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360609 | |

| Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-19-3 | |

| Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid from o-Phenylenediamine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-methyl-1H-benzimidazole-5-carboxylic acid, a key intermediate in pharmaceutical development. The primary synthetic route discussed is the Phillips-Ladenburg condensation, a robust and widely used method for benzimidazole formation. This guide details the reaction mechanism, provides comprehensive experimental protocols, and summarizes relevant quantitative data for researchers in the field.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds characterized by a fusion of benzene and imidazole rings. This scaffold is a prominent pharmacophore in medicinal chemistry, found in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, as well as various anthelmintic and anticancer agents. The specific target of this guide, this compound, serves as a valuable building block for more complex molecules.

The most common and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[1][2] To obtain the desired 5-carboxylic acid functionality on the benzimidazole ring, the synthesis must start with a correspondingly substituted o-phenylenediamine, namely 3,4-diaminobenzoic acid . This guide will focus on the condensation of this substrate with acetic acid.

Reaction Pathway and Mechanism

The synthesis proceeds via the Phillips-Ladenburg condensation reaction. This method involves heating the o-phenylenediamine derivative with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, or under thermal conditions.[3][4]

The mechanism can be described in three key steps:

-

N-Acylation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of acetic acid, forming an N-acylated intermediate, N-(2-amino-4-carboxyphenyl)acetamide.

-

Intramolecular Cyclization: The second, unreacted amino group then attacks the amide carbonyl carbon of the same molecule.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic imidazole ring, yielding the final product, this compound.

Caption: Phillips-Ladenburg reaction pathway for the target synthesis.

Experimental Protocols

While various methods exist for benzimidazole synthesis, the following protocol is a representative procedure for the preparation of this compound, adapted from established methods for similar benzimidazole syntheses.[5][6][7]

Method: Thermal Condensation in Acidic Medium

-

Reagents and Materials:

-

3,4-diaminobenzoic acid (1.0 eq)

-

Glacial Acetic Acid (1.5 - 2.0 eq)

-

4M Hydrochloric Acid

-

10% Sodium Hydroxide Solution

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

-

-

Procedure:

-

To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (e.g., 15.2 g, 0.1 mol).

-

Add 100 mL of 4M hydrochloric acid and stir the mixture until the solid is mostly dissolved.

-

Add glacial acetic acid (e.g., 9.0 g, 0.15 mol) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 2-4 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution while stirring in an ice bath. Adjust the pH until it is just alkaline (pH 7.5-8.0), which will precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product several times with cold deionized water to remove any residual salts.

-

Purify the product by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified white or off-white solid product in a vacuum oven at 60-70°C.

-

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The efficiency of benzimidazole synthesis is highly dependent on the specific substrates and reaction conditions. The table below summarizes quantitative data from literature for the synthesis of the parent 2-methyl-1H-benzimidazole and related derivatives, providing a comparative basis for expected outcomes.

| Starting Diamine | Carboxylic Acid/Aldehyde | Solvent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Acetic Acid | 4N HCl | 100 | 2 | 68 | [5] |

| o-Phenylenediamine | Acetic Acid | Water | Reflux | 0.75 | - | [6] |

| o-Phenylenediamine | Various Organic Acids | Solvent-free | 140 | - | - | [7] |

| Methyl 3,4-diaminobenzoate | Aryl Aldehyde | Nitrobenzene | 150-155 | 16 | 44 (for one derivative) | [8] |

| Methyl 3,4-diaminobenzoate | Aryl Aldehyde | DMSO | 120-125 | 12 | 18-84 | [8] |

Note: Yields are highly variable and depend on the specific aldehyde used in the cited study. The data provides a general range for condensation reactions involving the 3,4-diaminobenzoate core.

Conclusion

The synthesis of this compound is reliably achieved through the Phillips-Ladenburg condensation of 3,4-diaminobenzoic acid and acetic acid. The reaction proceeds through a well-understood mechanism of acylation followed by cyclodehydration. The provided experimental protocol offers a standard, scalable method for laboratory synthesis. By adjusting reaction parameters such as solvent, temperature, and time, researchers can optimize the procedure to achieve high yields of this valuable pharmaceutical intermediate.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. bcc.bas.bg [bcc.bas.bg]

An In-depth Technical Guide on the Physicochemical Properties of 2-methyl-1H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. This is attributed to its ability to mimic endogenous purine bases and interact with various biological targets. The presence of a carboxylic acid moiety at the 5-position and a methyl group at the 2-position of the benzimidazole core in this compound imparts specific physicochemical characteristics that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation design.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the known and theoretically estimated properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | - |

| Melting Point | >300 °C | [1] |

| pKa | Not Experimentally Determined | - |

| logP | Not Experimentally Determined | - |

| Aqueous Solubility | Not Experimentally Determined | - |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | [2] |

Note: The lack of extensive experimental data highlights the need for further characterization of this compound. The experimental protocols provided in the subsequent sections can be employed to determine these missing values.

Experimental Protocols

The following sections detail standardized experimental methodologies that can be used to determine the key physicochemical properties of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of 3,4-diaminobenzoic acid with acetic acid, a variant of the Phillips-Ladenburg benzimidazole synthesis.[3][4]

Materials:

-

3,4-Diaminobenzoic acid

-

Glacial Acetic Acid

-

Hydrochloric Acid (4 M)

-

Sodium Hydroxide

-

Activated Charcoal

-

Ethanol

-

Water

Procedure:

-

A mixture of 3,4-diaminobenzoic acid and a slight excess of glacial acetic acid is heated at reflux for 4-6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The crude solid is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from an ethanol-water mixture, with the addition of activated charcoal to remove colored impurities.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. A detailed theoretical and experimental investigation of the vibrational and NMR spectra of this molecule has been reported, providing a strong basis for its characterization.[5]

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=O (carboxylic acid), and C=N (imidazole) stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

Solubility Determination

The solubility of this compound in various solvents is a critical parameter for formulation and biological testing. A common method for its determination is the shake-flask method.

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a standard method for its determination.[6][7]

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-acetonitrile for compounds with low aqueous solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point. Due to the presence of both an acidic carboxylic group and a basic imidazole ring, two pKa values are expected.

logP Determination by Reverse-Phase HPLC

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound, which is a key determinant of its membrane permeability and overall ADME properties. A common and efficient method for its estimation is by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Procedure:

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k') of a series of standard compounds with known logP values against their logP values.

-

The retention time of this compound is measured under the same chromatographic conditions.

-

The log k' of the compound is calculated from its retention time and the column dead time.

-

The logP of this compound is then determined by interpolating its log k' value onto the calibration curve.

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[10][11] The anticancer activity of many benzimidazole-containing compounds is often attributed to their ability to inhibit key cellular processes.

While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, research on structurally related compounds suggests several potential mechanisms of action:

-

Topoisomerase Inhibition: Some benzimidazole-5-carboxylic acid derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[12]

-

Microtubule Disruption: Benzimidazole derivatives can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[11]

-

Kinase Inhibition: The benzimidazole scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

-

Epigenetic Modulation: There is growing evidence that benzimidazole derivatives can act as inhibitors of epigenetic targets such as histone deacetylases (HDACs).[3]

Further investigation is required to pinpoint the precise mechanism of action of this compound and to identify the specific signaling pathways it modulates.

Visualizations

Logical Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the compound.

General Mechanism of Benzimidazole Anticancer Activity

References

- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-methyl-1H-benzimidazole-5-carboxylic acid CAS number and structure

A Technical Guide to 2-methyl-1H-benzimidazole-5-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is considered a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to be isosteres of natural nucleotides, allowing them to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules and potential therapeutic agents, particularly in the development of novel anticancer and anti-inflammatory drugs.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Compound Profile and Properties

The fundamental properties of this compound are summarized below. While widely used in synthesis, detailed analytical data is not always collected by commercial suppliers, who may provide the product for early discovery research with the buyer assuming responsibility for identity and purity confirmation.[4]

| Property | Data | Reference(s) |

| CAS Number | 709-19-3 | [4][5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [4][5][7] |

| Molecular Weight | 176.17 g/mol | [5][6][7] |

| Chemical Structure |

| |

| SMILES | CC1=NC2=CC(=C(C=C2)C(=O)O)N1 | |

| IUPAC Name | This compound | [4][5] |

Synthesis Protocol

The most common and foundational method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[8][9] For this compound, the synthesis involves the condensation of 3,4-diaminobenzoic acid with acetic acid.

Experimental Protocol: Condensation of 3,4-diaminobenzoic acid and Acetic Acid

This protocol is a representative procedure based on established methods for benzimidazole synthesis.[8][9]

-

Reactant Preparation: In a 250 mL round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 equivalent) and glacial acetic acid (1.2 equivalents).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or 4 N hydrochloric acid.

-

Reaction: Heat the reaction mixture under reflux for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the cooled mixture into a beaker containing crushed ice and slowly neutralize it with a 10% sodium hydroxide (NaOH) solution until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration, washing the precipitate with cold deionized water.

-

Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Below is a workflow diagram illustrating the synthesis process.

Applications in Research and Drug Development

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2] this compound serves as a key building block for creating more complex molecules with tailored therapeutic properties.

As a Synthetic Intermediate

The carboxylic acid and the N-H group of the imidazole ring are reactive sites that allow for further chemical modifications. The compound is used in the synthesis of derivatives, such as hydrazides and Schiff bases, which can then be used to create metal complexes with potential therapeutic value.[10] Its structure is a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Pharmacological Potential

While this specific molecule is primarily a synthetic intermediate, its core structure is associated with numerous pharmacological activities. Research on its derivatives and related compounds has revealed significant potential in several areas:

-

Antitumor Activity: Metal complexes of this compound hydrazide have been synthesized and studied for their antitumor properties. A silver complex of this derivative displayed significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines, with an IC₅₀ value of 2 µM.[10]

-

Antimicrobial Properties: The benzimidazole scaffold is well-known for its antibacterial and antifungal activities.[2][11] Modifications of the core structure often lead to potent antimicrobial agents.

-

Anti-inflammatory Effects: Certain benzimidazole derivatives have been shown to modulate inflammatory pathways, making them candidates for the development of new anti-inflammatory drugs.[2][11]

The relationship between the benzimidazole core and its diverse biological activities is depicted in the diagram below.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its straightforward synthesis and versatile structure make it an essential starting material for the development of novel compounds. The proven broad-spectrum biological activity of the benzimidazole family continues to drive research into new derivatives, with significant potential for discovering next-generation therapeutic agents for a variety of diseases, including cancer and infectious diseases. Further investigation into novel derivatives originating from this compound is a promising avenue for drug discovery.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. 007chemicals.com [007chemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. banglajol.info [banglajol.info]

- 10. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid [smolecule.com]

The Ascendant Therapeutic Potential of 2-Methyl-1H-Benzimidazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to yield compounds with a remarkable breadth of biological activities. This technical guide focuses on the derivatives of 2-methyl-1H-benzimidazole-5-carboxylic acid, a core structure that has recently garnered significant attention for its therapeutic promise. This document provides a comprehensive overview of the synthesis, anticancer, and antimicrobial properties of these derivatives. Quantitative biological data are systematically tabulated for comparative analysis. Detailed experimental protocols for key biological assays and synthetic procedures are provided to facilitate reproducibility and further investigation. Furthermore, logical workflows and proposed mechanisms of action are visualized using Graphviz diagrams to offer a clear conceptual framework for researchers in the field of drug discovery and development.

Introduction

Benzimidazole derivatives are integral to a multitude of FDA-approved therapeutics, demonstrating their clinical significance.[1] The inherent structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with a wide array of biological targets, leading to diverse pharmacological effects, including antiulcer, anthelmintic, antiviral, and anticancer activities.[2][3] The this compound scaffold, in particular, offers a versatile platform for chemical modification. The carboxylic acid moiety at the 5-position provides a convenient handle for the synthesis of ester and amide derivatives, enabling the modulation of physicochemical properties and biological activity. The methyl group at the 2-position contributes to the overall lipophilicity and can influence ligand-receptor interactions. This guide delves into the burgeoning research on these specific derivatives, highlighting their potential as next-generation therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[4] A general synthetic pathway is outlined below.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 3,4-diaminobenzoic acid with acetic acid under acidic conditions, often with heating. The resulting core can then be derivatized, for example, by esterification or amidation of the carboxylic acid group.

Example Protocol: Synthesis of this compound

-

A mixture of 3,4-diaminobenzoic acid and an excess of glacial acetic acid is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II.[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Silver complex of this compound hydrazide | A549 (Human Lung Cancer) | 2 | [6] |

| Silver complex of this compound hydrazide | MCF-7 (Human Breast Cancer) | 2 | [6] |

| Benzimidazole-triazole hybrid 5a | HepG-2 | 3.87 - 8.34 | [7] |

| Benzimidazole-triazole hybrid 5a | HCT-116 | 3.87 - 8.34 | [7] |

| Benzimidazole-triazole hybrid 5a | MCF-7 | 3.87 - 8.34 | [7] |

| Benzimidazole-triazole hybrid 5a | HeLa | 3.87 - 8.34 | [7] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | [8] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 | 20.11 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Proposed Anticancer Mechanism: Topoisomerase II Inhibition

Several benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of this compound have shown promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3f | Pseudomonas aeruginosa | 250 | [9] |

| Compound 3f | Escherichia coli | 250 | [9] |

| Compound 3f | Staphylococcus aureus | 500 | [9] |

| Compound 3g | Pseudomonas aeruginosa | 250 | [9] |

| Compound 3h | Pseudomonas aeruginosa | 250 | [9] |

| Compound 3h | Staphylococcus aureus | 500 | [9] |

| Compound 3h | Escherichia coli | 500 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with potent anticancer and antimicrobial activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on expanding the structure-activity relationship (SAR) to design more potent and selective analogs. Investigating the detailed molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps towards their potential clinical translation. The versatility of the this compound scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

In-Depth Technical Guide: Potential Therapeutic Applications of 2-Methyl-1H-benzimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on 2-methyl-1H-benzimidazole-5-carboxylic acid, a key intermediate and a molecule of significant interest for its potential therapeutic applications. While much of the existing research has centered on its derivatives, this document will synthesize the available information to provide a comprehensive overview of the core compound's potential, its synthesis, and the experimental protocols used to evaluate its biological activities. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This bicyclic structure is a privileged pharmacophore due to its ability to mimic natural nucleotides, allowing for interactions with various biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

This compound serves as a crucial building block in the synthesis of more complex and potent therapeutic agents. Its structural features, including the benzimidazole core, a methyl group at the 2-position, and a carboxylic acid group at the 5-position, provide multiple points for chemical modification, enabling the exploration of vast chemical space to optimize biological activity. Although direct and extensive therapeutic evaluation of the parent compound is not widely documented, the consistent and potent activities of its derivatives strongly suggest the inherent therapeutic potential of the this compound core.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid. A common and established method is the Phillips-Ladenburg reaction.

A general synthetic workflow is outlined below:

Experimental Protocol: Synthesis via Phillips-Ladenburg Condensation

Materials:

-

3,4-Diaminobenzoic acid

-

Glacial acetic acid

-

4N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Activated charcoal

-

Ethanol

Procedure:

-

A mixture of 3,4-diaminobenzoic acid and an excess of glacial acetic acid is prepared in a round-bottom flask.

-

4N HCl is added to the mixture to catalyze the reaction.

-

The reaction mixture is refluxed for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and carefully neutralized with a NaOH solution to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

For purification, the crude product can be recrystallized from an appropriate solvent, such as ethanol, often with the addition of activated charcoal to remove colored impurities.

-

The final product, this compound, is collected as a crystalline solid.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Potential Therapeutic Applications

While comprehensive studies on the standalone therapeutic efficacy of this compound are limited, extensive research on its derivatives highlights several promising areas of application. The core structure is integral to the observed biological activities, suggesting that the parent compound possesses latent or moderate activity in these areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell survival and proliferation.

3.1.1. PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[2] The inhibition of PARP, particularly PARP-1, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[3] Several benzimidazole-based compounds have been identified as potent PARP inhibitors.[1][4] The benzimidazole-carboxamide moiety is known to mimic the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.[5]

3.1.2. Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair.[6] Inhibition of these enzymes leads to DNA damage and subsequent cell death, making them effective targets for cancer therapy.[7] Certain benzimidazole derivatives have been shown to act as topoisomerase I and II inhibitors.[6][7] The planar benzimidazole ring system can intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strand.

Quantitative Data for Anticancer Derivatives:

| Compound Type | Target | Cell Line | IC50 / GI50 | Reference |

| 2-Aryl-1H-benzimidazole-4-carboxamides | PARP | - | Ki = 1.6 nM - 15 nM | [1] |

| 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) | PARP-1/2 | C41 (whole cell) | Ki = 5 nM, EC50 = 2 nM | [8] |

| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Topoisomerase I | MCF7, A431 | Cytotoxic | [9] |

| 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | Topoisomerase I | - | 50.98% inhibition at 0.5 µg/mL | [5] |

| N-oxide 2-(4-chlorophenyl)-5-nitrobenzimidazole | Topoisomerase I | - | 65.31% inhibition at 0.5 µg/mL | [5] |

Anti-inflammatory Activity

Benzimidazole derivatives have been investigated for their anti-inflammatory properties.[10][11] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).[10] The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory potential of new chemical entities.[3][12]

Quantitative Data for Anti-inflammatory Derivatives:

| Compound Type | Assay | Model | Activity | Reference |

| 5-Substituted-1-(phenylsulfonyl)-2-methyl benzimidazoles | Carrageenan-induced paw edema | Rat | 37-39.7% reduction in edema | [10] |

| 1,2,6-Trisubstituted benzimidazoles | Carrageenan-induced paw edema | Rat | Activity dependent on substitution | [10] |

Antimicrobial Activity

The benzimidazole scaffold is present in several commercially available antimicrobial and anthelmintic drugs.[13] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacteria and fungi.[14] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial potency of a compound.[2]

Quantitative Data for Antimicrobial Derivatives:

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Pyrazole-attached benzimidazoles | S. aureus | 15.62 | [14] |

| Pyrazole-attached benzimidazoles | E. coli | 7.81 | [14] |

| Aromatic amidine derivatives of benzimidazole-5-carboxylic acid esters | MRSA, MRSE | 0.39 - 1.56 | |

| 2-Substituted benzimidazoles | MRSA | 8 - 16 | [2] |

Experimental Protocols

PARP Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

³H-NAD+

-

DNA (activated with DNase I)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., a derivative of this compound)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, histone H1, activated DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding the PARP-1 enzyme.

-

Start the poly(ADP-ribosyl)ation by adding ³H-NAD+.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific duration.

-

Stop the reaction by adding a stopping solution (e.g., trichloroacetic acid).

-

Precipitate the radiolabeled protein on a filter paper and wash to remove unincorporated ³H-NAD+.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Topoisomerase I Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the catalytic activity of human topoisomerase I.

Materials:

-

Human topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Add human topoisomerase I to initiate the DNA relaxation reaction.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a loading buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration at which 50% inhibition occurs is the IC50 value.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.[3]

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

1% Carrageenan solution in saline

-

Test compound

-

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume/thickness of the right hind paw of each animal.

-

Administer the test compound, vehicle, or positive control to the respective groups of animals (e.g., via oral gavage or intraperitoneal injection).

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[2]

Materials:

-

Microorganism strains (bacteria or fungi)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Positive control antibiotic/antifungal

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Add the standardized inoculum to each well.

-

Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth (turbidity).

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. While direct therapeutic applications of the core compound itself are not yet extensively documented, the consistent and potent anticancer, anti-inflammatory, and antimicrobial activities of its derivatives strongly underscore its potential. The synthetic accessibility of this compound, coupled with the multiple points for chemical modification, makes it an attractive starting point for the development of novel therapeutic agents. Further investigation into the biological activities of the core compound is warranted and could reveal intrinsic therapeutic properties. This technical guide provides a foundational resource for researchers to explore the promising therapeutic avenues of this compound and its future derivatives.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. banglajol.info [banglajol.info]

- 9. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 2-Methyl-1H-benzimidazole-5-carboxylic Acid: A Technical Overview of a Promising Scaffold

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial spectrum associated with the benzimidazole scaffold, with a specific focus on the potential of 2-methyl-1H-benzimidazole-5-carboxylic acid. While direct antimicrobial data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally related benzimidazole derivatives to project its likely antimicrobial profile and to provide a framework for its future investigation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Benzimidazole derivatives have long been recognized for their broad-spectrum biological activities, including antibacterial, antifungal, antiviral, and anthelmintic properties.[1][2][3] The versatile nature of the benzimidazole nucleus allows for substitutions at various positions, leading to a wide array of compounds with diverse pharmacological profiles.[2][4] This document collates quantitative data on the antimicrobial activity of relevant benzimidazole derivatives, details common experimental methodologies, and explores the known mechanisms of action, providing a comprehensive resource for the scientific community.

Projected Antimicrobial Spectrum

Based on the structure-activity relationships established for a multitude of benzimidazole derivatives, it is anticipated that this compound would exhibit activity against a range of microbial pathogens. The presence of a methyl group at the 2-position and a carboxylic acid at the 5-position suggests potential for both antibacterial and antifungal effects.

Antibacterial Activity

Derivatives of benzimidazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.[5] Compounds with substitutions at the 2 and 5/6 positions have been a particular focus of research to enhance their antibacterial potency.[2] For instance, certain 2-substituted benzimidazoles have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Antifungal Activity

The benzimidazole scaffold is a well-established framework for antifungal agents.[3] Many derivatives exhibit potent fungicidal activity, with some demonstrating efficacy comparable or superior to existing antifungal drugs like amphotericin B.[3] The mechanism often involves the disruption of key cellular processes in fungi.[6][7]

Quantitative Antimicrobial Data for Benzimidazole Derivatives

To provide a comparative baseline for the potential activity of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various structurally related benzimidazole derivatives against a panel of bacteria and fungi.

| Compound Class | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| Benzimidazole Derivatives | 2-substituted benzimidazole | S. aureus (MRSA) | 8 - 16 | [8] |

| 2-substituted benzimidazole | E. coli | > 2 | [8] | |

| Triaryl Benzimidazoles | MDR Staphylococci | 0.5 - 4 | [9] | |

| Triaryl Benzimidazoles | MDR Enterococci | 0.5 - 4 | [9] | |

| Triaryl Benzimidazoles | MDR Gram-negative strains | 16 - 32 | [9] | |

| N-alkyl-2-phenyl-1H-benzimidazole-5-carboxamidines | S. aureus | 0.39 - 0.78 | [10] | |

| N-alkyl-2-phenyl-1H-benzimidazole-5-carboxamidines | MRSA | 0.39 - 0.78 | [10] | |

| Benzoxazole Derivatives | - | S. aureus | 25 - 50 | [11] |

| - | Gram-negative bacteria | > 200 | [11] |

Experimental Protocols

The determination of the antimicrobial activity of benzimidazole derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results. The following are detailed protocols for common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][12]

1. Preparation of Compound Stock Solution:

-

Due to the often low aqueous solubility of benzimidazole derivatives, a high-concentration stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO).[8]

-

The final concentration of DMSO in the test wells should not exceed 1% to prevent solvent toxicity to the microorganisms.[8]

2. Preparation of Microtiter Plates:

-

Aseptically add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.[8]

-

Add 100 µL of the benzimidazole stock solution (at twice the highest desired final concentration) to the first column of wells.[8]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[8]

3. Inoculum Preparation:

-

From a fresh 18-24 hour old culture, suspend several colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[8]

4. Inoculation and Incubation:

-

Dilute the standardized inoculum and add 100 µL to each well, achieving a final volume of 200 µL.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

5. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.

1. Inoculum Preparation and Plating:

-

Prepare a standardized inoculum as described for the broth microdilution method.

-

Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar).

2. Application of Disks:

-

Impregnate sterile paper disks with a known concentration of the benzimidazole compound.

-

Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[13]

3. Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 72 hours for fungi.[13]

-

Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters. The size of the zone is indicative of the compound's activity.[13]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms.

Inhibition of Nucleic Acid Synthesis

Due to their structural similarity to purine nucleosides, benzimidazoles can act as competitive inhibitors of enzymes involved in nucleic acid synthesis.[2] This can disrupt DNA replication and transcription, ultimately leading to cell death.[2]

Disruption of Microbial Cell Division

A primary mechanism of action for many benzimidazole compounds, particularly in fungi, is the inhibition of microtubule polymerization.[7] By binding to β-tubulin, they prevent the formation of the mitotic spindle, which is crucial for cell division.[1][7]

Inhibition of Bacterial Gyrase

Some benzimidazole derivatives have been shown to target bacterial DNA gyrase, an essential enzyme that controls DNA topology.[2][9] Inhibition of this enzyme leads to the disruption of DNA replication and repair.[9]

Disruption of Ergosterol Biosynthesis

In fungi, certain benzimidazole derivatives can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] This disruption leads to altered membrane permeability and ultimately cell death.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.

Caption: Workflow for MIC Determination by Broth Microdilution.

Caption: Potential Mechanisms of Antimicrobial Action of Benzimidazoles.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rroij.com [rroij.com]

- 11. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Antioxidant Properties of 2-methyl-1H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of pharmacological activities. This technical guide focuses on the antioxidant properties of a specific derivative, 2-methyl-1H-benzimidazole-5-carboxylic acid. While direct quantitative antioxidant data for this particular compound is limited in publicly available literature, this document provides a comprehensive overview of the antioxidant activity of structurally related benzimidazole compounds. This guide includes a summary of quantitative data from various in vitro antioxidant assays, detailed experimental protocols for these assays, and an exploration of the potential antioxidant signaling pathways involved. The information presented aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Benzimidazoles and their Antioxidant Potential

Benzimidazoles are bicyclic heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This structural motif is a key pharmacophore in a variety of clinically used drugs, including proton pump inhibitors, anthelmintics, and antihistamines. The interest in benzimidazole derivatives as antioxidants stems from their ability to scavenge free radicals and modulate oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

The antioxidant activity of benzimidazole derivatives is influenced by the nature and position of substituents on the benzimidazole core. While some studies suggest that simple 2-alkyl benzimidazoles may not possess direct antioxidant activity, they can act as retarders of metal-catalyzed autoxidation[1]. The introduction of specific functional groups can significantly enhance their radical scavenging capabilities.

Quantitative Antioxidant Activity of Benzimidazole Derivatives

Due to the limited availability of specific antioxidant data for this compound, this section presents a comparative summary of the antioxidant activity of various other benzimidazole derivatives, as determined by common in vitro assays. This data provides a valuable context for predicting the potential antioxidant efficacy of the target compound.

| Compound | Assay | Activity Metric | Result | Reference Standard | Reference Standard Result |

| 2-(p-bromophenyl)-1H-benzimidazole derivative | LPO | % Inhibition | 57% at 10⁻³ M | BHT | 65% at 10⁻³ M |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | LPO | % Inhibition | 15-57% at 10⁻³ M | BHT | 65% at 10⁻³ M |

| 2a: 2-(3,5-dichlorophenyl)-1H-benzimidazole-1-yl-acetic acid ethyl ester | DPPH | % Inhibition | 58% | BHT | 81% |

| 2b: 2-(3,5-dibromophenyl)-1H-benzimidazole-1-yl-acetic acid ethyl ester | DPPH | % Inhibition | 41% | BHT | 81% |

| 3a: 2-(2-(3,5-dichlorophenyl)-1H-benzimidazole-1-yl)acetohydrazide | DPPH | % Inhibition | 53% | BHT | 81% |

| 3b: 2-(2-(3,5-dibromophenyl)-1H-benzimidazole-1-yl)acetohydrazide | DPPH | % Inhibition | 39% | BHT | 81% |

LPO: Lipid Peroxidation; DPPH: 2,2-diphenyl-1-picrylhydrazyl; BHT: Butylated hydroxytoluene.

Experimental Protocols for Antioxidant Assays

This section provides detailed methodologies for the most common in vitro assays used to evaluate the antioxidant properties of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test compound

-

Reference standard (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of test solutions: Prepare a stock solution of the test compound and the reference standard in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

Add 100 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the test compound or standard solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound

-

Reference standard (e.g., Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 10 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Test compound

-

Reference standard (e.g., Ferrous sulfate, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Assay:

-

Add 10 µL of the test compound or standard solution at various concentrations to the wells of a 96-well plate.

-

Add 190 µL of the FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time can be optimized).

-

Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Potential Signaling Pathways in Antioxidant Action

The antioxidant activity of benzimidazole derivatives may not be limited to direct radical scavenging. They may also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most important of these is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway .

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS). Some imidazole-containing compounds have been shown to activate the Nrf2 pathway[2].

References

2-Methyl-1H-benzimidazole-5-carboxylic Acid Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methyl-1H-benzimidazole-5-carboxylic acid and its derivatives as a promising class of enzyme inhibitors. This document consolidates key findings on their synthesis, biological evaluation, and mechanisms of action against various enzymatic targets. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry. Its derivatives, particularly those containing a this compound core, have garnered significant attention due to their diverse biological activities. These compounds have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2] A primary mechanism through which these derivatives exert their effects is through the inhibition of specific enzymes involved in various disease pathways. This guide will explore the synthesis, enzyme inhibitory profiles, and experimental methodologies related to these promising compounds.

Synthesis of 2-Methyl-1H-benzimidazole Derivatives

The fundamental synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] For the synthesis of 2-methyl-1H-benzimidazole derivatives, acetic acid or a related precursor is commonly used. The general synthetic scheme is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-methyl-1H-benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole

A representative protocol for the synthesis of 2-methyl-1H-benzimidazole involves the following steps:[3][4]

-

Reaction Setup: A mixture of o-phenylenediamine and a slight excess of glacial acetic acid is prepared in a round-bottom flask.

-

Condensation: The mixture is heated under reflux for a specified period, typically 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After cooling, the reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate is formed.

-

Isolation: The crude product is collected by filtration, washed with cold water to remove any remaining salts, and dried.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography to yield the pure 2-methyl-1H-benzimidazole.[3]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]

Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated inhibitory activity against a variety of enzymes. The following sections summarize the quantitative data for some of the key targets.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.

| Compound ID | Modification on Benzimidazole Core | IC50 (µM) | Reference |

| 8a-n (general) | Varied piperazine-based substitutions | 3.36 - 10.81 | [6] |

| 8e | Specific piperazine-based substitution | 3.36 | [6] |

| Thiourea (Standard) | - | 22 | [6] |

| Hydroxyurea (Standard) | - | 100 | [6] |

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication and transcription. Its inhibitors are widely used as anticancer agents.

| Compound ID | Modification on Benzimidazole-5-carboxylic acid | Activity | Reference |

| 6 | 1-(pyridinium chloride-2-ylmethyl) | Potent growth-inhibitory activity | [7] |

| 8 | Cobalt(II) complex of compound 6 | Inhibited topoisomerase II at a concentration 10 times lower than etoposide | [7] |

| Etoposide (Standard) | - | Standard anticancer agent | [7] |

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism. Its inhibition can help in managing postprandial hyperglycemia in diabetic patients.

| Compound ID | Modification on Benzimidazole Core | IC50 (µM) | Reference |

| 7a-7j (general) | 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives | 1.10 ± 0.05 to 12.50 ± 0.30 | [8] |

| 7b | Specific phenylacetamide derivative | 1.20 ± 0.05 | [8] |

| 7c | Specific phenylacetamide derivative | 1.40 ± 0.10 | [8] |

| 7i | Specific phenylacetamide derivative | 1.10 ± 0.05 | [8] |

| Acarbose (Standard) | - | 1.70 ± 0.10 | [8] |

Neuraminidase Inhibition

Neuraminidase is an enzyme found on the surface of influenza viruses that is essential for viral replication.

| Compound ID | Modification on Benzimidazole Core | % Inhibition | Reference |

| 6f | Carboxylic acid moiety | 15.2 | [9] |

Other Biological Activities

In addition to specific enzyme inhibition, these derivatives have shown broader biological effects.

| Activity | Compound | IC50 / LC50 (µg/mL) | Reference |

| Antioxidant | 2-methyl-1H-benzimidazole (1) | 144.84 | [3] |

| Cytotoxic | 2-methyl-1H-benzimidazole (1) | 0.42 | [3] |

| Antiglycation | Fluorophenyl benzimidazole analogs (14) | 142 - 193 (µM) | [1] |

| Anti-inflammatory | B2, B4, B7, B8 derivatives | Lower than Ibuprofen | [10] |

Experimental Protocols for Enzyme Inhibition Assays

The determination of enzyme inhibitory activity involves standardized biochemical assays. A general workflow is presented below, followed by a more detailed protocol.

General Enzyme Inhibition Assay Workflow

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Urease Inhibition Assay (Representative)

This protocol is a representative example for determining the urease inhibitory activity of the synthesized compounds.[6]

-

Reagents and Buffers:

-

Urease enzyme solution (e.g., from Jack beans) prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Urea substrate solution.

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Phenol red indicator solution.

-

-

Assay Procedure:

-

In a 96-well plate, add a defined amount of urease enzyme solution to each well.

-

Add various concentrations of the test compounds to the wells. A control group with no inhibitor and a standard inhibitor (e.g., thiourea) should be included.

-